molecular formula C13H16BrNO3 B112373 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde CAS No. 258831-64-0

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

Cat. No.: B112373
CAS No.: 258831-64-0
M. Wt: 314.17 g/mol
InChI Key: ZCDQEMFDTZRRRD-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is an organic compound with the molecular formula C13H16BrNO3. It is a benzaldehyde derivative, characterized by the presence of a bromine atom at the third position and a morpholinoethoxy group at the fourth position on the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The morpholinoethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is unique due to the presence of the morpholinoethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-bromo-4-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDQEMFDTZRRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630772
Record name 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258831-64-0
Record name 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triphenylphosphine (6.85 g) was added to a solution of 3-bromo-4-hydroxybenzaldehye (5 g) in tetrahydrofuran (40 ml), followed by addition of 2-hydroxyethylmorpholine (3.01 ml) and then the dropwise addition of diethylazodicarboxylate (4.11 ml). After 12 hours, the reaction was concentrated under reduced pressure, poured into 2N hydrochloric acid (200 ml) and extracted with ethyl acetate (2×150 ml). The aqueous layer was basified to pH 9 with solid sodium bicarbonate and extracted with ethyl acetate (2×150 ml). The organic layers were dried over magnesium sulfate and concentrated to afford 4.4 g (56%) of 4-morpholinoethoxy-3-bromobenzaldehyde as a reddish oil.
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step Two
Name
diethylazodicarboxylate
Quantity
4.11 mL
Type
reactant
Reaction Step Three

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